molecular formula C13H14N2O B400729 2-Diazo-1-(1-phenylcyclopentyl)ethanone

2-Diazo-1-(1-phenylcyclopentyl)ethanone

Cat. No.: B400729
M. Wt: 214.26g/mol
InChI Key: JBSDMXPPECMBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diazo-1-(1-phenylcyclopentyl)ethanone is a specialized α-diazo ketone compound that serves as a versatile precursor for metal carbene intermediates in synthetic organic chemistry. Its primary research value lies in its application in transition-metal-catalyzed transformations, particularly in the construction of complex carbocyclic and heterocyclic frameworks. This reagent is highly valuable for key synthetic processes such as cyclopropanation, C-H activation and functionalization, X-H (e.g., O-H, N-H) insertion reactions, and the Wolff rearrangement to synthesize ring-expanded or chain-elongated products . The 1-phenylcyclopentyl moiety may influence the stereoelectronics of the resulting carbene and can be incorporated into final target structures, making this reagent useful for the synthesis of sterically congested molecules. The compound is typically synthesized via a detrifluoroacetylative diazo transfer strategy, which involves the trifluoroacetylation of a kinetically generated lithium enolate derived from the parent ketone, followed by reaction with a sulfonyl azide reagent such as p-ABSA (4-acetamidobenzenesulfonyl azide) . As a carbene precursor, it reacts under catalytic conditions with metals like rhodium(II), copper(I), or silver(I) to generate a reactive carbenoid species. This species can undergo a range of subsequent transformations, including formal cycloadditions and cascade annulation sequences, for the efficient preparation of five-membered rings, spirocyclic compounds, and other structurally complex systems . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26g/mol

IUPAC Name

2-diazo-1-(1-phenylcyclopentyl)ethanone

InChI

InChI=1S/C13H14N2O/c14-15-10-12(16)13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2

InChI Key

JBSDMXPPECMBKM-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)C=[N+]=[N-]

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)C=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 2 Diazo 1 1 Phenylcyclopentyl Ethanone and Analogues

Classic Approaches to α-Diazoketone Synthesis

The preparation of α-diazoketones has been extensively studied, with two primary methods dominating the landscape: the acylation of diazomethane (B1218177) and diazo transfer reactions.

Acylation of Diazomethane via Acyl Halides or Anhydrides

A long-standing and widely utilized method for the synthesis of α-diazoketones is the acylation of diazomethane with a suitable acylating agent, most commonly an acyl chloride or anhydride. This reaction, often the first step in the Arndt-Eistert homologation of carboxylic acids, proceeds by the nucleophilic attack of diazomethane on the carbonyl carbon of the acylating agent. organic-chemistry.orgwikipedia.org

The general mechanism involves the formation of a diazonium salt intermediate, which then loses a proton to yield the α-diazoketone. To neutralize the hydrogen chloride byproduct formed when using acyl chlorides, an excess of diazomethane or the addition of a non-nucleophilic base like triethylamine is typically required. wikipedia.org The use of mixed anhydrides, generated in situ from the corresponding carboxylic acid, offers an alternative route that avoids the generation of HCl. organic-chemistry.org

Table 1: Comparison of Acylating Agents for Diazomethane Acylation

Acylating AgentAdvantagesDisadvantages
Acyl Halides High reactivity, readily available.Generates HCl, requiring excess diazomethane or a scavenger.
Anhydrides Does not produce HCl.May be less reactive than acyl chlorides.

It is crucial to note that diazomethane is a toxic and potentially explosive gas, necessitating careful handling and specialized equipment for its safe generation and use. masterorganicchemistry.com

Diazo Transfer Reactions with Sulfonyl Azides

An alternative and often safer approach to α-diazoketones involves a diazo transfer reaction. This method typically utilizes a sulfonyl azide (B81097), such as tosyl azide or mesyl azide, as the diazo group donor. The reaction proceeds by the transfer of the diazo group to an active methylene (B1212753) compound, such as a β-dicarbonyl compound, which is sufficiently acidic to be deprotonated under basic conditions.

For simple ketones, direct diazo transfer is generally not feasible due to the lower acidity of the α-protons. A common strategy to overcome this is the "deformylative diazo transfer," where the ketone is first formylated to introduce a more acidic proton, facilitating the subsequent reaction with the sulfonyl azide.

Recent advancements have focused on developing safer diazo transfer reagents to mitigate the explosive nature of traditional sulfonyl azides. organic-chemistry.org For instance, the development of "sulfonyl-azide-free" (SAFE) protocols, where the diazo transfer reagent is generated in situ from non-explosive precursors, represents a significant step forward in the safety of these procedures. rsc.org

Targeted Synthesis of 2-Diazo-1-(1-phenylcyclopentyl)ethanone

The synthesis of the specific target compound, this compound, follows the general principles outlined above, requiring a multi-step approach starting from its precursors.

Precursor Synthesis: Carboxylic Acid and Acyl Chloride Formation

The logical precursor for the synthesis of this compound is 1-phenylcyclopentanecarboxylic acid. This carboxylic acid can be prepared through various established synthetic routes.

Once the 1-phenylcyclopentanecarboxylic acid is obtained, the next step is its conversion to the corresponding acyl chloride, 1-phenylcyclopentanecarbonyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom, yielding the more reactive acyl chloride.

Diazo Group Introduction Strategies and Optimization

With the 1-phenylcyclopentanecarbonyl chloride in hand, the introduction of the diazo group can be accomplished primarily through the acylation of diazomethane, following the Arndt-Eistert synthesis protocol. organic-chemistry.orgwikipedia.org

The reaction involves the slow addition of the acyl chloride to a solution of diazomethane, typically in an inert solvent like diethyl ether, at a low temperature (e.g., 0 °C) to control the reactivity. As previously mentioned, at least two equivalents of diazomethane are generally used; the first equivalent reacts with the acyl chloride to form the diazoketone, while the second equivalent neutralizes the hydrochloric acid that is formed. wikipedia.org Alternatively, a tertiary amine base can be added to scavenge the HCl. wikipedia.org

Optimization of this step would involve careful control of the stoichiometry of the reagents and the reaction temperature to maximize the yield of the desired α-diazoketone and minimize the formation of byproducts, such as the corresponding chloromethyl ketone which can arise if HCl is not effectively neutralized. wikipedia.org

Purification Techniques for α-Diazoketones

α-Diazoketones are often stable enough to be isolated and purified. organic-chemistry.org A common and effective method for the purification of these compounds is column chromatography on silica gel. scielo.org.mx This technique allows for the separation of the desired product from any unreacted starting materials, byproducts such as the corresponding sulfonamide in diazo transfer reactions, or products of side reactions.

Crystallization is another valuable purification technique, particularly if the α-diazoketone is a solid. orgsyn.org This method can provide highly pure material. The choice of solvent for crystallization is critical and must be determined empirically to ensure good recovery of the purified product. For many diazoketones, a mixture of a nonpolar solvent like pentane and a slightly more polar solvent like diethyl ether can be effective. orgsyn.org

Given the potential for instability, purification steps should generally be carried out without excessive heating, and the purified α-diazoketone should be stored under appropriate conditions (e.g., in the dark at low temperatures) to prevent decomposition.

Emerging and Sustainable Synthetic Routes

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful tool for the safe and efficient synthesis of diazo compounds. By performing reactions in a continuous stream within a microreactor, several advantages over traditional batch processes are realized, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates by generating and consuming them in situ. This methodology is particularly well-suited for the synthesis of α-diazo ketones, where the thermal instability of the products can be a significant concern.

A notable example is the continuous flow synthesis of aryldiazomethanes from readily available and bench-stable sulfonylhydrazones. This metal-free approach allows for the production of a clean, base-free stream of the diazo compound, with by-products being removed through an in-line aqueous wash. The versatility of this method has been demonstrated through the synthesis of a variety of aryldiazomethanes, showcasing its potential applicability to the synthesis of analogues of this compound.

Table 1: Continuous Flow Synthesis of Aryldiazomethanes from Sulfonylhydrazones

EntrySubstrate (Aldehyde/Ketone Precursor)ProductYield (%)
1BenzaldehydePhenyldiazomethane85
24-Methoxybenzaldehyde(4-Methoxyphenyl)diazomethane92
34-Chlorobenzaldehyde(4-Chlorophenyl)diazomethane88
42-Naphthaldehyde(Naphthalen-2-yl)diazomethane75
5Acetophenone1-Phenyldiazoethane65

Data sourced from studies on the continuous flow synthesis of aryldiazomethanes.

Furthermore, a flow-based method for the synthesis of both aliphatic and aromatic diazoketones from acyl chloride precursors has been developed. This process can be integrated into a multi-step sequence, allowing for the in situ generation of the diazoketone and its immediate use in subsequent reactions, such as the synthesis of quinoxalines, without the need for isolation of the potentially explosive intermediate.

Photochemical Synthesis and Reactions

The use of visible light as a renewable energy source is a cornerstone of green chemistry, and its application in the chemistry of diazo compounds is a rapidly developing field. Photochemical activation can provide a mild and selective alternative to traditional thermal methods for the generation of carbenes from diazo compounds. While much of the research has focused on the subsequent reactions of α-diazo ketones, such as Wolff rearrangements and C-H insertions, the principles of photochemical activation are highly relevant to sustainable synthetic strategies.

Recent studies have demonstrated that the direct photolysis of aryl diazoacetates can be achieved using visible light, expanding the scope of these green reactions. The photochemical behavior of diazo compounds can be tuned by the substituents, allowing for selective reactions on the diazo moiety. This opens up possibilities for designing novel, light-induced syntheses of complex molecules under mild conditions.

Solvent-Free and Catalyst-Free Approaches

Minimizing or eliminating the use of organic solvents is a key goal of sustainable chemistry. In the context of diazo compound synthesis and reactivity, solvent-free and catalyst-free conditions are being explored. For instance, the 1,3-dipolar cycloaddition of diazo compounds with alkynes and alkenes can proceed efficiently under catalyst- and solvent-free conditions, providing a green route to valuable heterocyclic compounds like pyrazoles and pyrazolines. This approach not only simplifies the reaction setup and purification but also significantly reduces the environmental impact of the synthesis.

Another important development is the 'sulfonyl-azide-free' (SAFE) protocol for diazo transfer reactions. Traditional diazo transfer often employs sulfonyl azides, which can be hazardous. The SAFE method provides a safer alternative for the synthesis of α-diazo ketones. For cyclic ketones, which are structurally related to the precursor of this compound, a 'SAFE' method for their conversion to cyclic α-diazo ketones has been reported.

Table 2: Comparison of Traditional vs. Emerging Synthetic Routes for α-Diazo Ketones

MethodKey FeaturesAdvantagesChallenges/Limitations
Traditional Batch SynthesisUse of sulfonyl azides, often in organic solvents.Well-established procedures.Hazardous reagents, potential for thermal runaway, solvent waste.
Continuous Flow SynthesisIn situ generation and consumption of diazo compounds in a microreactor.Enhanced safety, precise process control, improved scalability.Requires specialized equipment.
Photochemical MethodsUse of visible light as an energy source.Mild reaction conditions, high selectivity, environmentally friendly.Substrate scope may be limited, potential for side reactions.
Solvent-Free/Catalyst-Free ReactionsReactions are performed without a solvent or catalyst.Reduced waste, simplified purification, lower environmental impact.Limited to specific reaction types, may require higher temperatures.
'SAFE' Diazo TransferAvoids the use of potentially explosive sulfonyl azides.Improved safety profile.May require specific activating groups on the substrate.

Mechanistic Investigations of Reactions Involving 2 Diazo 1 1 Phenylcyclopentyl Ethanone

Wolff Rearrangement Pathways of α-Diazoketones

The Wolff rearrangement is a defining reaction of α-diazoketones, wherein the extrusion of dinitrogen is accompanied by a 1,2-rearrangement to form a ketene (B1206846) intermediate. mdpi.com This ketene can be trapped by various nucleophiles (e.g., water, alcohols, amines) to yield carboxylic acid derivatives or participate in cycloadditions. mdpi.comthieme-connect.com The mechanistic details of this transformation have been a subject of extensive investigation, revealing a landscape of competing pathways.

Competing Concerted and Carbene-Mediated Mechanisms

The mechanism of the Wolff rearrangement is not singular; it operates through two primary competing pathways: a concerted mechanism and a stepwise, carbene-mediated mechanism. mdpi.commdpi.comnih.gov

In the concerted pathway , the loss of the dinitrogen (N₂) leaving group occurs simultaneously with the 1,2-migration of a substituent from the carbonyl carbon to the α-carbon. mdpi.com This process avoids the formation of a discrete carbene intermediate. A critical requirement for the concerted mechanism is the ability of the α-diazoketone to adopt an s-Z conformation, where the diazo group and the carbonyl group are syn-periplanar. mdpi.commdpi.com This geometry allows for the necessary orbital overlap where the migrating group is anti-periplanar to the C-N₂ bond, facilitating a smooth transition state. Cyclic α-diazoketones, which are often conformationally locked in an s-cis (or s-Z) geometry, predominantly undergo concerted rearrangement. mdpi.comnih.gov

In the stepwise pathway , the initial step is the cleavage of the C-N₂ bond to generate a high-energy α-ketocarbene intermediate. thieme-connect.com This carbene, which can exist in either a singlet or triplet state, then undergoes the 1,2-rearrangement to form the ketene product. thieme-connect.com This pathway is more common for α-diazoketones that preferentially adopt an s-E conformation (diazo and carbonyl groups are anti-periplanar), where the geometry is unfavorable for a concerted migration. mdpi.comthieme-connect.com For many acyclic diazoketones, including 2-diazo-1-(1-phenylcyclopentyl)ethanone, both the concerted and stepwise mechanisms are competitive. mdpi.com

Influence of Activation Methods (Thermolysis, Photolysis, Catalysis) on Mechanistic Divergence

The method used to induce dinitrogen extrusion significantly influences which mechanistic pathway is favored. The three primary methods—thermolysis, photolysis, and metal catalysis—can lead to different outcomes from the same substrate. mdpi.comthieme-connect.com

Thermolysis : Heating an α-diazoketone to induce rearrangement typically requires high temperatures (often >180 °C). mdpi.com Under thermal conditions, acyclic substrates tend to favor the stepwise carbene mechanism, while cyclic substrates favor the concerted pathway. mdpi.com

Photolysis : Photochemical activation involves irradiating the diazoketone with UV light. This method can populate both concerted and stepwise pathways. thieme-connect.com The outcome is often dependent on the substrate's conformational equilibrium. The s-Z conformer can lead directly to the ketene via a concerted route, while the s-E conformer can form the α-ketocarbene, which then rearranges. mdpi.comthieme-connect.com

Catalysis : Transition metal catalysts, most commonly silver(I) oxide (Ag₂O) or various rhodium(II) complexes, dramatically lower the temperature required for the reaction. mdpi.comscielo.org.mx These catalysts react with the diazo compound to form a metal-stabilized carbene, often called a carbenoid. scielo.org.mxu-tokyo.ac.jp This intermediate then undergoes the rearrangement. While this is inherently a stepwise process, the association with the metal catalyst modulates the reactivity and can prevent side reactions often seen with free carbenes. mdpi.com

Activation MethodTypical ConditionsPredominant Mechanism (Acyclic Substrates)Key IntermediatesNotes
ThermolysisHigh Temperature (e.g., 180°C)Stepwise (Carbene-mediated) mdpi.comα-KetocarbeneCan lead to side reactions due to high energy requirements. mdpi.com
PhotolysisUV Irradiation (e.g., 254-350 nm)Competing Concerted and Stepwise mdpi.comExcited State, α-KetocarbeneMechanism is highly dependent on substrate conformation (s-Z vs s-E). mdpi.comthieme-connect.com
CatalysisLow Temperature (e.g., 25-80°C) with Metal Catalyst (Ag₂O, Rh₂(OAc)₄)Stepwise (Carbenoid-mediated) mdpi.comscielo.org.mxMetal-CarbenoidLowers reaction temperature and can enhance selectivity. mdpi.com

Regioselectivity and Migratory Aptitude in Wolff Rearrangements

For an unsymmetrical α-diazoketone like this compound, a key question is which group—phenyl or the cyclopentyl methylene (B1212753) carbon—will migrate. This is determined by the relative migratory aptitude of the groups, which can be profoundly influenced by the reaction conditions. thieme-connect.commdpi.com

Migratory aptitude is a measure of the relative rate at which a group migrates during a rearrangement. In the Wolff rearrangement, electronic and steric factors play a role. The group that can better stabilize the partial positive charge that develops in the transition state is often the one that migrates more readily. u-tokyo.ac.jpnih.gov Aryl groups, through the formation of a bridged phenonium-like transition state, are generally effective migrating groups. capes.gov.br

However, the activation method can alter the preference:

Thermal Conditions : In thermal rearrangements, the general order of migratory aptitude is H > aryl ≥ alkyl. mdpi.com Studies comparing phenyl and methyl groups have shown that under thermolysis, the phenyl group migrates preferentially. thieme-connect.com

Photochemical Conditions : Under photolysis, the trend often inverts, with an order of H > alkyl ≥ aryl. mdpi.com For the phenyl vs. methyl case, the methyl group shows a higher migratory aptitude in photochemical reactions. thieme-connect.com

For this compound, the competition is between a phenyl group and a secondary alkyl carbon (part of the cyclopentyl ring). Based on general trends, thermal or metal-catalyzed conditions would likely favor migration of the phenyl group, while photochemical conditions might favor migration of the cyclopentyl methylene group.

ConditionGeneral Migratory Aptitude TrendExample: Phenyl vs. Alkyl
ThermalH > Aryl ≥ Alkyl mdpi.comPhenyl migration is generally favored over simple alkyl groups. thieme-connect.com
PhotochemicalH > Alkyl ≥ Aryl mdpi.comAlkyl migration can be competitive or even favored over phenyl. thieme-connect.com

Carbenoid and Ylide Chemistry

Beyond the Wolff rearrangement, the carbene or carbenoid intermediate generated from this compound can engage in a variety of other transformations. When these intermediates are trapped by heteroatoms, they can form ylides, which are zwitterionic species that serve as powerful intermediates for further rearrangements.

Generation and Intramolecular Rearrangements of Oxonium, Sulfonium (B1226848), and Nitrogen Ylides

If a heteroatom is present within the substrate molecule, the intermediate ketocarbenoid can be trapped intramolecularly to form a cyclic ylide. These ylides are prone to undergo characteristic rearrangements, opening up reaction pathways that compete with the Wolff rearrangement.

Oxonium Ylides : When an oxygen atom (e.g., from an ether or ketal) is positioned appropriately, it can attack the electrophilic carbenoid carbon to form a cyclic oxonium ylide. nih.govunh.edu These intermediates are highly reactive and can undergo several transformations, most commonly a mdpi.commdpi.com-sigmatropic rearrangement or a mdpi.comthieme-connect.com-shift (Stevens rearrangement). nih.govunh.edunih.gov The specific pathway is often dictated by ring strain and the substitution pattern of the resulting bicyclic system. unh.edu

Sulfonium Ylides : In a similar fashion, a sulfide (B99878) can trap a carbenoid to form a sulfonium ylide. mdpi.commdpi.com These ylides are versatile intermediates for forming new carbon-carbon bonds. Intramolecular reactions can lead to cyclopropanation or ring-forming rearrangements. mdpi.comacs.org The reactivity of sulfur ylides is well-established, with the Johnson–Corey–Chaykovsky reaction being a classic example of their utility in forming epoxides and cyclopropanes. mdpi.commdpi.com

Nitrogen Ylides : Amines and other nitrogen-containing functional groups can trap carbenoids to generate nitrogen ylides. capes.gov.brresearchgate.net These ylides are known to undergo rearrangements such as the Stevens rearrangement and the Sommelet-Hauser rearrangement, providing routes to complex amine derivatives. youtube.com The formation of a nitrogen ylide followed by a rearrangement can be a highly effective method for ring expansion or the construction of intricate heterocyclic frameworks. researchgate.net

Electron Transfer and Radical Pathways

A comprehensive review of scientific literature reveals a notable absence of specific mechanistic studies focused on the electron transfer and radical pathways of This compound . While the broader field of diazo chemistry includes numerous examples of reactions proceeding through such intermediates, dedicated research on this particular compound's behavior under conditions that would promote single-electron transfer (SET) or generate radical species appears to be limited or not publicly documented.

General studies on analogous α-diazo ketones suggest that their decomposition can be induced by electron transfer processes. For instance, triarylamine radical cations have been shown to catalyze the decomposition of diazoacetophenone (B1606541) in a second-order rate process, with the efficiency of the process being related to the redox potentials of the involved species. This mode of decomposition, initiated by an outer-sphere single-electron transfer, typically leads to the formation of a diazo radical cation. The subsequent fate of this intermediate can be complex, potentially involving the loss of dinitrogen to form a ketyl radical cation or other radical species.

Furthermore, photochemical or thermal decomposition of diazo compounds can, in some instances, proceed through triplet carbene intermediates, which exhibit diradical character. These species can undergo characteristic radical-type reactions, such as hydrogen abstraction or addition to unsaturated systems. The photoreaction of some diazo ketones, for example, has been shown to be quenched by oxygen and sensitized by triplet sensitizers, indicating the involvement of a triplet state. rsc.org

However, without specific experimental or computational data for This compound , any discussion of its electron transfer or radical-mediated reactions remains speculative. Detailed studies, such as cyclic voltammetry to determine its redox potentials, laser flash photolysis to observe transient intermediates, and trapping experiments with radical scavengers like TEMPO, would be necessary to elucidate these mechanistic pathways.

In the absence of such dedicated research, no substantiated data on electron transfer and radical pathways for This compound can be presented. The following table of compounds includes the subject molecule and related species mentioned in the context of general diazo compound reactivity.

Reactivity and Reaction Pathways of 2 Diazo 1 1 Phenylcyclopentyl Ethanone

Transformations via Ketenes (Products of Wolff Rearrangement)

The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds, including 2-Diazo-1-(1-phenylcyclopentyl)ethanone. wikipedia.org This reaction involves the conversion of the α-diazoketone into a highly reactive ketene (B1206846) intermediate through the elimination of dinitrogen (N₂), accompanied by a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org The rearrangement can be initiated through thermolysis, photolysis, or catalysis by transition metals. wikipedia.orglibretexts.org In the case of this compound, the migrating group is the 1-phenylcyclopentyl moiety, which shifts from the carbonyl carbon to the adjacent carbon atom, resulting in the formation of [1-(1-phenylcyclopentyl)methylidene]methanone. This ketene is not typically isolated due to its high reactivity but is instead trapped in situ by various reagents to yield stable products. organic-chemistry.org

Nucleophilic Trapping Reactions: Carboxylic Acid, Ester, and Amide Formation

The electrophilic central carbon of the ketene intermediate derived from this compound is susceptible to attack by a range of nucleophiles. wikipedia.org This reactivity is commonly exploited to synthesize various carboxylic acid derivatives in a process often referred to as the Arndt-Eistert homologation, where a carboxylic acid is effectively lengthened by one carbon atom. wikipedia.orgorganic-chemistry.org

Carboxylic Acid Formation: In the presence of water, the ketene undergoes nucleophilic addition to form an enol intermediate, which rapidly tautomerizes to the corresponding carboxylic acid, yielding 2-(1-phenylcyclopentyl)acetic acid. wikipedia.orglibretexts.org

Ester Formation: When the Wolff rearrangement is conducted in an alcohol solvent (e.g., methanol (B129727) or ethanol), the alcohol acts as the nucleophile, trapping the ketene to produce the corresponding ester, such as methyl 2-(1-phenylcyclopentyl)acetate or ethyl 2-(1-phenylcyclopentyl)acetate. wikipedia.org

Amide Formation: Similarly, conducting the reaction in the presence of an amine (primary or secondary) results in the formation of an amide. For example, reaction with ammonia (B1221849) would yield 2-(1-phenylcyclopentyl)acetamide. wikipedia.org

The following table summarizes the products formed from the nucleophilic trapping of the ketene generated from this compound.

NucleophileReagent ExampleProduct ClassSpecific Product Name
WaterH₂OCarboxylic Acid2-(1-phenylcyclopentyl)acetic acid
AlcoholMethanol (CH₃OH)EsterMethyl 2-(1-phenylcyclopentyl)acetate
AmineAmmonia (NH₃)Amide2-(1-phenylcyclopentyl)acetamide

Cycloaddition Reactions, including [2+2] Cycloadditions

Beyond nucleophilic trapping, ketene intermediates are valuable partners in cycloaddition reactions. organic-chemistry.org The ketene formed from this compound can participate in [2+2] cycloadditions with compounds containing carbon-carbon double bonds (alkenes). wikipedia.org This reaction, a variant of the Staudinger synthesis, leads to the formation of a four-membered cyclobutanone (B123998) ring system. organic-chemistry.org For instance, the reaction of [1-(1-phenylcyclopentyl)methylidene]methanone with an alkene like styrene (B11656) would yield a substituted cyclobutanone. The regioselectivity and stereoselectivity of such cycloadditions can be influenced by the electronic and steric properties of the substituents on the alkene.

Transition Metal-Catalyzed Reactions

Transition metal catalysts, particularly those of rhodium, silver, and copper, provide powerful methods for decomposing α-diazo compounds under milder conditions than thermolysis or photolysis. scielo.org.mx These catalysts react with this compound to form a highly reactive metal-carbene (or carbenoid) intermediate. nih.govscielo.org.mx This intermediate is the precursor for a wide array of subsequent transformations, often proceeding with high selectivity and efficiency. nih.gov

Rhodium(II)-Catalyzed Transformations (e.g., cyclization, Wolff rearrangement)

Rhodium(II) complexes, most notably dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for the reactions of diazo compounds. nih.govscielo.org.mx They can facilitate the Wolff rearrangement to the ketene, which can then be trapped as described previously. scielo.org.mx However, rhodium carbenoids are also key intermediates for other valuable transformations, including intramolecular cyclization via C-H bond insertion. scielo.org.mxmdpi.com

For this compound, the rhodium(II)-generated carbenoid has several potential pathways for intramolecular C-H insertion:

Aromatic C-H Insertion: The carbene can insert into an ortho C-H bond of the phenyl ring, leading to the formation of a fused polycyclic system.

Aliphatic C-H Insertion: Insertion into a C-H bond of the cyclopentyl ring is also possible, which would result in the formation of a bicyclic ketone.

The selectivity between these pathways is influenced by ring strain in the transition state, the specific rhodium catalyst and its ligands, and the electronic properties of the substrate. nih.gov

The table below outlines potential transformations catalyzed by Rhodium(II).

Reaction TypeReactant(s)CatalystPotential Product(s)
Wolff RearrangementThis compound, Nucleophile (e.g., H₂O, ROH)Rh₂(OAc)₄2-(1-phenylcyclopentyl)acetic acid or its ester derivative
Intramolecular C-H InsertionThis compoundRh₂(OAc)₄Fused polycyclic ketones (via insertion into phenyl or cyclopentyl C-H bonds)
CyclopropanationThis compound, AlkeneRh₂(OAc)₄Substituted cyclopropanes epa.gov

Silver(I)-Catalyzed Reactions

Silver(I) compounds, such as silver(I) oxide (Ag₂O) or silver triflate (AgOTf), are historically significant and effective catalysts for promoting the Wolff rearrangement. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the formation of a silver-carbene intermediate. When this compound is treated with a catalytic amount of a silver(I) salt in the presence of a nucleophile like water or an alcohol, it efficiently produces the corresponding carboxylic acid or ester via the ketene intermediate. wikipedia.org Beyond the Wolff rearrangement, silver catalysts have also been employed in other transformations of diazo compounds, such as cyclopropenation of alkynes and multicomponent reactions. mdpi.comnih.gov

Copper-Catalyzed Reactions (e.g., N-H Insertion)

Copper catalysts are widely used to mediate insertion reactions of carbenes into heteroatom-hydrogen bonds. nih.gov A prominent example is the N-H insertion reaction, where a copper carbenoid reacts with an amine, ammonia, or carbamate. researchgate.netresearchgate.net In a typical reaction, this compound, when treated with a copper catalyst (e.g., copper(I) or copper(II) complexes) in the presence of an amine (R₂NH), would be expected to yield an α-amino ketone product, 2-(dialkylamino)-1-(1-phenylcyclopentyl)ethanone. This reaction provides a direct method for forming a carbon-nitrogen bond at the α-position of the ketone. Enantioselective versions of this reaction have been developed using chiral copper-ligand complexes to produce chiral α-amino acids and their derivatives. nih.gov

Palladium and Other Metal Catalysts in Diazo Compound Chemistry

The decomposition of diazo compounds to generate reactive carbenoid species is most effectively achieved using late transition metal catalysts. scribd.com While palladium catalysts are known to facilitate a range of transformations with diazo compounds, including cross-coupling and cyclization reactions, rhodium and copper complexes are more commonly employed for the reactions of α-diazo ketones. scribd.comrsc.orgorganic-chemistry.orgnih.gov

Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) is a particularly effective catalyst for promoting the decomposition of diazo compounds and initiating subsequent reactions. scribd.comscielo.org.mx For instance, in a study on a structurally similar compound, 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone, catalytic amounts of rhodium(II) acetate in dichloromethane (B109758) at room temperature were used to induce intramolecular cyclization. scielo.org.mxscielo.org.mx This reaction proceeds through the formation of a rhodium carbenoid intermediate. scielo.org.mx

Copper catalysts, such as copper(I) triflate (Cu(OTf)) and copper(II) acetylacetonate (B107027) (Cu(acac)₂), are also widely used in diazo chemistry. scribd.comnih.gov These catalysts are known to promote a variety of transformations, including cyclopropanation, ylide formation, and insertion reactions. scribd.com Copper-catalyzed reactions of diazo compounds generate copper carbene intermediates that can undergo diverse transformations, and recent advancements have led to improved selectivity and efficiency in these processes. rsc.org

The choice of metal catalyst can significantly influence the reaction pathway and product distribution. For example, in the intramolecular reactions of diazoamides, Cu(acac)₂ has been shown to be effective in promoting C-H insertion reactions. nih.gov The electrophilicity of the resulting metal carbene is a key factor, with different metals and ligand environments tuning the reactivity of the intermediate. scribd.com

Table 1: Common Metal Catalysts in Diazo Compound Chemistry

Catalyst Typical Applications Reference
Rhodium(II) Acetate (Rh₂(OAc)₄) C-H Insertion, O-H Insertion, Cyclization scribd.comscielo.org.mx
Copper(I) Triflate (CuOTf) Cyclopropanation, Ylide Formation scribd.com
Copper(II) Acetylacetonate (Cu(acac)₂) C-H Insertion nih.gov

Ligand Design and Enantioselectivity in Catalytic Processes

Achieving enantioselectivity in metal-catalyzed reactions of diazo compounds is a significant area of research, with ligand design playing a crucial role. The development of chiral catalysts has enabled asymmetric insertions of metal carbenes into various bonds, leading to the synthesis of valuable chiral molecules. sioc-journal.cn

For O-H insertion reactions, cooperative catalysis involving an achiral dirhodium complex and a chiral spiro phosphoric acid has been shown to be effective for α-diazoketones, affording high yields and enantioselectivities (up to 95% ee). sioc-journal.cnresearchgate.net In this system, the chiral phosphoric acid is believed to act as a proton-transfer shuttle, controlling the enantioselectivity of the reaction. sioc-journal.cn

In copper-catalyzed enantioselective O-H insertion reactions, chiral bisazaferrocene ligands have been successfully employed. nih.gov The addition of a small amount of water was found to be crucial for achieving high enantioselectivity in the coupling of alcohols with α-aryl-α-diazo esters. nih.gov The linear correlation between the enantiomeric excess (ee) of the catalyst and the product suggests that the reaction proceeds in the vicinity of the chiral catalyst. nih.gov

Other chiral ligands that have been explored for inducing enantioselectivity in metal-catalyzed carbene transfer reactions include bisoxazolines, semicorrins, Pybox, DUPHOS, and BINAP derivatives. nih.govnih.gov The choice of ligand can have a profound impact on both the yield and the enantioselectivity of the reaction, and the optimal ligand is often substrate-dependent. nih.gov

Table 2: Examples of Chiral Ligands and their Applications in Diazo Chemistry

Chiral Ligand/Catalyst System Reaction Type Achieved Enantioselectivity (ee) Reference
Dirhodium Complex / Chiral Spiro Phosphoric Acid O-H Insertion of α-diazoketones Up to 95% sioc-journal.cnresearchgate.net
Copper / Bisazaferrocene O-H Insertion of α-diazo esters Up to 86% nih.gov

Insertion Reactions

Metal carbenoids generated from this compound are expected to undergo insertion into various X-H bonds, a hallmark reaction of diazo compounds. scribd.com

Intramolecular C-H insertion reactions of diazo compounds provide a powerful method for the synthesis of cyclic structures. nih.gov In the case of this compound, the formation of a metal carbenoid could potentially lead to insertion into a C-H bond of the cyclopentyl ring or the phenyl ring.

The success of C-H insertion is often in competition with other reaction pathways, such as cyclopropanation or rearrangement, and the outcome can be directed by the choice of catalyst and reaction conditions. libretexts.org

The electrophilic metal carbenoid derived from this compound can readily react with nucleophiles such as alcohols, water, and amines in O-H and N-H insertion reactions. nih.govrochester.edu These reactions are synthetically valuable for the formation of α-alkoxy, α-hydroxy, and α-amino ketones.

Catalytic enantioselective insertion into O-H bonds has been a subject of intense research. sioc-journal.cnnih.gov Copper and rhodium catalysts are commonly used for these transformations. sioc-journal.cnnih.gov For example, a copper/bisazaferrocene catalyst has been shown to effectively couple alcohols with α-aryl-α-diazo esters in high yield and good enantioselectivity. nih.govresearchgate.net Similarly, a cooperative catalytic system of an achiral dirhodium complex and a chiral spiro phosphoric acid has been developed for the asymmetric O-H insertion of α-diazoketones with alcohols. sioc-journal.cn The insertion into the O-H bond of water has also been achieved with high enantioselectivity using a similar catalytic system. bohrium.com

N-H insertion reactions provide a direct route to α-amino ketones. Engineered myoglobin-based catalysts have been developed to promote carbene N-H insertion reactions across a broad range of substituted benzylamines and α-diazo acetates with high efficiency and excellent chemoselectivity for the single insertion product. rochester.edu

Table 3: Examples of O-H and N-H Insertion Reactions

Nucleophile Catalyst System Product Type Reference
Alcohols Cu/Bisazaferrocene or Rh₂(OAc)₄/Chiral Phosphoric Acid α-Alkoxy ketones sioc-journal.cnnih.gov
Water Rh₂(OAc)₄/Chiral Phosphoric Acid α-Hydroxy ketones bohrium.com

Cyclization and Rearrangement Reactions

The reactive intermediate generated from this compound is prone to undergo various cyclization and rearrangement reactions, leading to the formation of complex molecular architectures. scielo.org.mxlew.ro

A common reaction pathway for α-diazo ketones is the Wolff rearrangement, which typically occurs under thermal or photochemical conditions to form a ketene intermediate. libretexts.org This ketene can then be trapped by nucleophiles to yield carboxylic acid derivatives. libretexts.org

In the presence of metal catalysts, intramolecular reactions often dominate. The formation of an ylide followed by a sigmatropic rearrangement is a key pathway. For a structurally similar diazo ketone, the reaction with rhodium(II) acetate led to the formation of an oxonium ylide, which then underwent a scribd.comsioc-journal.cn-sigmatropic rearrangement to afford a benzofuranone derivative. scielo.org.mx This pathway was favored over a potential C-H insertion reaction. scielo.org.mx

A significant reaction pathway for appropriately substituted α-diazo ketones is intramolecular cyclization to form heterocyclic systems. A prime example is the formation of benzofuranones. scielo.org.mxoregonstate.edu

In a study of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone, treatment with catalytic rhodium(II) acetate resulted in an intramolecular cyclization to produce a thienylmethyl benzofuranone. scribd.comscielo.org.mxscielo.org.mx The proposed mechanism involves the formation of a rhodium carbenoid, which then reacts intramolecularly with the phenoxy oxygen to generate a five-membered ring oxonium ylide. scielo.org.mx This ylide is kinetically favored and subsequently undergoes a scribd.comsioc-journal.cn-sigmatropic rearrangement to yield the final benzofuranone product. scielo.org.mx This type of cyclization has also been observed for diazoketones derived from 2-benzyloxybenzoic acid. scielo.org.mx

This reaction provides a powerful tool for the synthesis of substituted benzofuranones, which are important structural motifs in many biologically active compounds. oregonstate.edu

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-Diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone
Rhodium(II) acetate
Copper(I) triflate
Copper(II) acetylacetonate
Palladium(II) acetate
Chiral spiro phosphoric acid
Bisazaferrocene
Bisoxazolines
Semicorrins
Pybox
DUPHOS
BINAP
2-Diazo-2-sulfamoylacetamides
α-Aryl-α-diazo esters
α-Diazo acetates
2-Benzyloxybenzoic acid
Benzofuranone

Ring Contraction Reactions in Cyclic α-Diazoketones

Ring contraction is a characteristic reaction of cyclic α-diazoketones, famously known as the Wolff rearrangement. This reaction involves the conversion of an α-diazocarbonyl compound into a ketene intermediate with the concurrent loss of nitrogen gas and a 1,2-rearrangement. For this compound, the Wolff rearrangement would lead to a ring-contracted product.

The process is initiated by the expulsion of dinitrogen to form an α-keto carbene. This is followed by the migration of one of the alkyl groups of the cyclopentyl ring to the carbene carbon, leading to the formation of a ketene. The stereochemistry of the migrating group is generally retained during the rearrangement. The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles.

In the presence of water, the ketene intermediate would be hydrolyzed to form a carboxylic acid. If an alcohol is used as the solvent or trapping agent, the corresponding ester will be formed. Similarly, amines will trap the ketene to yield an amide. The general pathway for the Wolff rearrangement of this compound is depicted below.

Table 1: Expected Products of Wolff Rearrangement of this compound with Different Nucleophiles

Nucleophile (Nu-H)Trapped Product
Water (H₂O)1-Phenylcyclobutyl-1-carboxylic acid
Methanol (CH₃OH)Methyl 1-phenylcyclobutyl-1-carboxylate
Ammonia (NH₃)1-Phenylcyclobutyl-1-carboxamide

Computational studies on other diazocarbonyl compounds have shown that the mechanism of the Wolff rearrangement can be either a concerted process, where the nitrogen extrusion and the 1,2-shift occur simultaneously, or a stepwise pathway involving a discrete carbene intermediate. For cyclic α-diazoketones, the concerted mechanism is often favored due to conformational constraints.

Cyclopropanation and Cyclopropenation Reactions

The carbene intermediate generated from this compound can also participate in intermolecular reactions, most notably cyclopropanation of alkenes and cyclopropenation of alkynes. These reactions involve the [2+1] cycloaddition of the carbene to a π-system.

The reaction is typically catalyzed by transition metals, such as copper (Cu) or rhodium (Rh) complexes, which form a metal carbene intermediate. This intermediate then transfers the carbene moiety to the alkene or alkyne. The use of chiral catalysts can induce enantioselectivity in the cyclopropanation reaction, leading to the formation of optically active cyclopropane (B1198618) derivatives.

The stereospecificity of the cyclopropanation reaction is a key feature; for instance, a cis-alkene will generally yield a cis-disubstituted cyclopropane. The reaction of the carbene derived from this compound with an alkene like styrene would be expected to produce a substituted cyclopropane.

Table 2: Expected Products from Cyclopropanation and Cyclopropenation Reactions

SubstrateCatalystExpected Product
StyreneRh₂(OAc)₄2-(1-Phenylcyclopentanoyl)-1-phenylcyclopropane
PhenylacetyleneCu(I) catalyst2-(1-Phenylcyclopentanoyl)-1-phenylcyclopropene

Dimerization and Oligomerization Pathways

A common side reaction in the chemistry of diazo compounds is dimerization. The highly reactive carbene intermediate generated from this compound can react with a molecule of the starting diazo compound to form a dimer. One possible pathway involves the formation of an azine, which is a dimer where two diazo compounds are joined by a N=N bond. Another possibility is the formation of a cyclopropane derivative through the reaction of the carbene with the diazo group of another molecule.

Furthermore, the ketene intermediate produced during the Wolff rearrangement is known to undergo [2+2] cycloaddition with itself to form a four-membered ring diketene (B1670635) dimer, especially in the absence of a suitable trapping agent. The specific dimerization and oligomerization pathways for this compound have not been reported, but these general reactivity patterns are expected to be relevant.

Reactions with Electrophiles and Nucleophiles

The diazo group in this compound has a nucleophilic carbon atom, which can react with strong electrophiles. For instance, protonation with a strong acid can lead to the formation of a diazonium ion, which is a much better leaving group than dinitrogen and can facilitate subsequent reactions.

Conversely, the carbonyl carbon is an electrophilic center and can be attacked by strong nucleophiles. However, reactions at the diazo group are generally more common. The carbene intermediate formed upon decomposition is highly electrophilic and will readily react with a wide range of nucleophiles, as seen in the Wolff rearrangement trapping experiments. These include water, alcohols, amines, and even C-H bonds in some cases (C-H insertion reactions).

The reaction of diazo compounds with electrophiles and nucleophiles is a fundamental aspect of their chemistry, leading to a diverse array of products.

Synthetic Applications and Methodological Advancements

Homologation Reactions: Arndt-Eistert Homologation for Carbon Chain Extension

The Arndt-Eistert reaction is a reliable and widely utilized method for the one-carbon homologation of carboxylic acids. libretexts.org This reaction sequence converts a carboxylic acid into its higher homologue, and 2-Diazo-1-(1-phenylcyclopentyl)ethanone is the crucial intermediate in this transformation starting from 1-phenylcyclopentanecarboxylic acid.

The process begins with the activation of the parent carboxylic acid, typically by converting it to its acid chloride, 1-phenylcyclopentanecarbonyl chloride, using reagents like thionyl chloride or oxalyl chloride. libretexts.org This activated species then reacts with diazomethane (B1218177). wikipedia.org In this step, the nucleophilic diazomethane attacks the carbonyl carbon of the acid chloride, displacing the chloride ion and forming a diazonium salt intermediate. A second equivalent of diazomethane acts as a base to deprotonate this intermediate, yielding the α-diazo ketone, this compound, and generating methyl chloride and nitrogen gas as byproducts. stackexchange.com

The key step of the homologation is the Wolff rearrangement of the isolated α-diazo ketone. libretexts.orgorganic-chemistry.org This rearrangement can be induced thermally, photochemically, or, most commonly, through catalysis by a metal salt, such as silver(I) oxide (Ag₂O) or silver benzoate. organic-chemistry.orgnrochemistry.com The catalyst facilitates the loss of dinitrogen (N₂) from the diazo group to form a highly reactive acyl-carbene. This carbene undergoes a 1,2-rearrangement, where the phenylcyclopentyl group migrates from the carbonyl carbon to the carbene carbon, producing a ketene (B1206846) intermediate. libretexts.org This rearrangement proceeds with the retention of the stereochemistry at the migrating carbon center. libretexts.org The final step involves trapping the reactive ketene with a suitable nucleophile. In the presence of water, the ketene is hydrated to form the homologated carboxylic acid, 2-(1-phenylcyclopentyl)acetic acid. organic-chemistry.org If the reaction is performed in an alcohol or amine solvent, the corresponding ester or amide is produced. organic-chemistry.orgnrochemistry.com

Table 1: General Steps of the Arndt-Eistert Homologation

Step Transformation Reagents & Conditions Intermediate/Product
1 Acid Activation SOCl₂ or (COCl)₂ 1-Phenylcyclopentanecarbonyl chloride
2 Diazo Ketone Formation Diazomethane (CH₂N₂), typically in excess This compound
3 Wolff Rearrangement Ag₂O, H₂O, heat (Δ) or light (hν) Ketenone intermediate
4 Nucleophilic Trapping H₂O, R-OH, or R₂NH Homologated acid, ester, or amide

Stereoselective and Enantioselective Transformations Using Chiral Catalysts

While the Arndt-Eistert homologation itself can preserve existing stereocenters, the carbene intermediate generated from this compound can also be guided to participate in stereoselective reactions by employing chiral catalysts. The field of asymmetric catalysis has demonstrated that transition metal carbenes, particularly those derived from rhodium(II) complexes, can engage in a variety of enantioselective C-C and C-X bond-forming reactions. researchgate.netnih.gov

Although specific enantioselective reactions involving this compound are not prominently documented, the principles established for analogous α-aryl-α-diazo ketones are directly applicable. Chiral dirhodium(II) carboxylate complexes, often referred to as "paddlewheel" complexes, are preeminent catalysts for these transformations. nih.gov Ligands derived from chiral amino acids, such as the N-phthaloyl-tert-leucinate (PTTL) ligands developed by Hashimoto, have proven exceptionally effective in inducing high levels of stereocontrol. nih.gov

For instance, a catalyst like Rh₂(S-PTTL)₄ can orchestrate highly enantioselective and diastereoselective cyclopropanation reactions between an α-diazo ketone and an alkene. nih.gov The chiral environment created by the four ligands around the two rhodium centers dictates the trajectory of the approaching alkene to the metal-carbene, resulting in the preferential formation of one enantiomer of the cyclopropane (B1198618) product. Similarly, intramolecular C-H insertion reactions, which form new rings, can be rendered enantioselective with the appropriate choice of a chiral rhodium catalyst. researchgate.net The development of heteroleptic catalysts, where different ligands are present on the same dirhodium core, has further refined selectivity for challenging substrates. nih.gov

Table 2: Representative Chiral Catalysts for Reactions of Diazo Compounds

Catalyst Family Example Catalyst Typical Application
Dirhodium(II) Carboxylates Rh₂(S-PTTL)₄ Enantioselective Cyclopropanation, C-H Insertion
Copper/Bisoxazoline (Box) Cu(I)/Ph-Box Enantioselective Cyclopropanation
Brønsted Acids Chiral Phosphoric Acids (SPAs) Cooperative catalysis with Rh(II) for N-H Insertion

Application in Complex Molecule Synthesis and Natural Product Chemistry

The synthetic utility of this compound is best appreciated through the value of the products it can generate. Both the direct homologation product and the products of subsequent carbene-mediated reactions serve as versatile building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govorganic-chemistry.org

The Arndt-Eistert homologation product, 2-(1-phenylcyclopentyl)acetic acid, is a β-aryl carboxylic acid derivative. This structural motif is found in various biologically active compounds. The reaction is a popular method for producing β-amino acids from the corresponding α-amino acids, and peptides containing these β-amino acids often exhibit enhanced stability against metabolic degradation. organic-chemistry.orgscribd.com

Furthermore, the carbene transformations of this compound open pathways to valuable carbocyclic and heterocyclic scaffolds. Rhodium-catalyzed intramolecular C-H insertion reactions of α-aryl-α-diazo ketones are a powerful tool for constructing α-aryl cyclopentanones. nih.gov These structures are key intermediates in medicinal chemistry and have been leveraged in the total synthesis of natural products. organic-chemistry.org A notable example includes the use of this methodology in an approach to the synthesis of (-)-hamigeran B, showcasing its effectiveness in constructing complex cyclopentane-containing frameworks. researchgate.net

Development of Novel Synthetic Methodologies for Carbocyclic and Heterocyclic Systems

The reactivity of this compound is a fertile ground for the development of novel synthetic methodologies, particularly for the construction of carbocyclic and heterocyclic rings through rhodium-catalyzed reactions. rsc.org

Carbocyclic Systems: Two primary strategies exist for forming carbocyclic rings from diazo ketones.

Intramolecular C-H Insertion: As previously mentioned, the rhodium-carbene generated from an α-aryl-α-diazo ketone can undergo intramolecular insertion into a C-H bond on an adjacent alkyl chain. nih.govorganic-chemistry.org For a precursor appropriately designed from this compound, this would provide a streamlined route to fused or spirocyclic ring systems containing a cyclopentanone (B42830) core, which are valuable in organic synthesis. nih.gov

Intermolecular Cyclopropanation: The reaction of the rhodium-carbene with an alkene is a powerful method for constructing cyclopropane rings. mdpi.com This reaction can be highly diastereoselective and, with chiral catalysts, enantioselective. The resulting cyclopropyl (B3062369) ketone is a versatile intermediate that can undergo various ring-opening or rearrangement reactions to access other carbocyclic frameworks.

Heterocyclic Systems: The rhodium-carbene derived from this compound can also be trapped by species containing heteroatoms or by unsaturated systems to form a wide variety of heterocycles. rsc.orgrsc.org

Ylide Formation and Rearrangement: The carbene can react with a lone pair on a heteroatom (like oxygen or sulfur) within the same molecule to form a cyclic ylide. This ylide can then undergo a sigmatropic rearrangement. For example, studies on the related compound 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone have shown that its rhodium-carbene undergoes intramolecular reaction with the ether oxygen to form an oxonium ylide, which rearranges to produce a substituted benzofuranone, a five-membered heterocyclic system. scielo.org.mxscielo.org.mx

[3+2] Cycloadditions: The rhodium-carbene can act as a two-carbon component in cycloaddition reactions. For example, reaction with a nitrile can yield an oxazole (B20620), while reaction with an alkyne can lead to a substituted furan (B31954). acs.org These cycloaddition strategies provide direct access to five-membered aromatic heterocyclic rings that are prevalent in pharmaceuticals.

Table 3: Synthetic Methodologies from α-Diazo Ketones

Target System Reaction Type Catalyst/Reagent Description
Carbocycle Intramolecular C-H Insertion Rh₂(OAc)₄ Forms a new 5-membered ring via insertion into a C-H bond.
Carbocycle Intermolecular Cyclopropanation Rh₂(OAc)₄, Alkene Forms a three-membered cyclopropane ring.
Heterocycle Ylide Formation/ organic-chemistry.orgmdpi.com-Sigmatropic Rearrangement Rh₂(OAc)₄ Intramolecular reaction with an ether or sulfide (B99878) to form a new heterocyclic ring.
Heterocycle [3+2] Cycloaddition Rh₂(OAc)₄, Nitrile Forms an oxazole ring.
Heterocycle [3+2] Cycloaddition Rh₂(OAc)₄, Alkyne Forms a furan ring.

Characterization and Spectroscopic Analysis of 2 Diazo 1 1 Phenylcyclopentyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-Diazo-1-(1-phenylcyclopentyl)ethanone is predicted to exhibit distinct signals corresponding to the protons of the phenyl ring, the cyclopentyl ring, and the diazoacetyl group.

The protons of the monosubstituted phenyl group would typically appear in the aromatic region, between δ 7.2 and 7.5 ppm. The integration of these signals would correspond to five protons. The specific multiplicity would depend on the electronic environment, but a complex multiplet is expected.

The eight protons of the cyclopentyl ring are anticipated to show signals in the aliphatic region, likely between δ 1.5 and 2.5 ppm. Due to restricted rotation and the presence of a chiral center (the quaternary carbon attached to the phenyl group), these protons would be diastereotopic, leading to complex multiplets rather than simple patterns.

A key diagnostic signal would be the proton of the diazo group (-CHN₂), which is expected to appear as a singlet at approximately δ 5.0-6.0 ppm. This significant downfield shift is characteristic of protons attached to a carbon bearing a diazo functionality.

Predicted ¹H NMR Data

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl (Ar-H)7.2 - 7.5Multiplet5H
Diazo (-CHN₂)5.0 - 6.0Singlet1H
Cyclopentyl (-CH₂-)1.5 - 2.5Multiplets8H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the phenyl and cyclopentyl rings, the quaternary carbon, and the diazo carbon.

The carbonyl carbon (C=O) is predicted to have a chemical shift in the range of δ 190-200 ppm. The carbons of the phenyl ring would appear between δ 125 and 145 ppm, with the ipso-carbon (the carbon attached to the cyclopentyl ring) showing a distinct shift. The quaternary carbon of the cyclopentyl ring, bonded to the phenyl group, would likely resonate around δ 50-60 ppm. The methylene (B1212753) carbons of the cyclopentyl ring are expected in the δ 25-40 ppm range. The carbon of the diazo group (C-N₂) is characteristically found in the δ 45-65 ppm region.

Predicted ¹³C NMR Data

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Phenyl (aromatic C)125 - 145
Quaternary Cyclopentyl C50 - 60
Diazo (-CN₂)45 - 65
Cyclopentyl (-CH₂-)25 - 40

To unambiguously assign the proton and carbon signals, especially for the complex multiplets of the cyclopentyl ring, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclopentyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbons. This would be crucial for assigning the specific carbon signals for each protonated carbon of the cyclopentyl and phenyl rings.

Infrared (IR) Spectroscopy: Diagnostic Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups. For this compound, several characteristic absorption bands are expected.

The most prominent and diagnostic peak would be the stretching vibration of the diazo group (N≡N), which typically appears as a strong, sharp band in the region of 2100-2150 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone is expected to be observed around 1620-1680 cm⁻¹. The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the cyclopentyl group would appear just below 3000 cm⁻¹.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Diazo (N≡N stretch)2100 - 2150Strong, Sharp
Carbonyl (C=O stretch)1620 - 1680Strong
Aromatic C-H stretch> 3000Medium to Weak
Aliphatic C-H stretch< 3000Medium
Aromatic C=C stretch1450 - 1600Medium to Weak

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₃H₁₄N₂O), the molecular weight is 214.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 214 would be expected. A characteristic fragmentation pathway for α-diazoketones is the loss of a nitrogen molecule (N₂), which has a mass of 28 amu. This would lead to a prominent peak at m/z 186, corresponding to the [M-N₂]⁺ fragment. Further fragmentation of the phenylcyclopentyl ketone fragment would also be observed. For instance, the loss of the carbonyl group (CO, 28 amu) could lead to a peak at m/z 158. The phenylcyclopentyl cation itself could also be a significant fragment.

Predicted Mass Spectrometry Fragmentation

m/z Identity
214[M]⁺
186[M - N₂]⁺
158[M - N₂ - CO]⁺
143[Phenylcyclopentyl]⁺
77[Phenyl]⁺

X-ray Diffraction Analysis: Single Crystal Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles.

Based on studies of other α-diazoketones, the C-C-N and C-N-N bond angles of the diazo group are expected to be around 120° and 180°, respectively, indicating a linear arrangement of the nitrogen atoms. The analysis would also reveal the conformation of the cyclopentyl ring and the relative orientation of the phenyl and diazoacetyl substituents. For instance, a paper on a related compound, 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone, reported an orthorhombic crystal system with the space group Pbca. researchgate.netscielo.org.mx Similar detailed crystallographic information would be obtainable for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization of α-diazoketones, including this compound. This method provides information about the electronic transitions within the molecule, which are directly related to its chromophoric groups. The characteristic chromophore in this class of compounds is the diazo group conjugated with the carbonyl group and the phenyl ring system.

While specific experimental UV-Vis spectroscopic data for this compound is not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred from structurally similar α-diazoketones. Generally, α-diazoketones exhibit distinct absorption bands in the UV-Vis region that are indicative of their unique electronic structure.

The UV-Vis spectrum of an α-diazoketone typically displays two main absorption maxima. A strong absorption band is generally observed in the near-UV region, which can be attributed to the π → π* electronic transition of the conjugated system. This system involves the phenyl ring, the carbonyl group, and the diazo group. The extended conjugation in these molecules allows for the delocalization of electrons, leading to absorption at longer wavelengths compared to non-conjugated systems.

A second, typically weaker, absorption band is often observed at a longer wavelength, extending into the visible region. This band is generally assigned to the n → π* transition, involving the non-bonding electrons of the carbonyl oxygen and the diazo nitrogen atoms. The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substitution pattern on the aromatic ring and the alkyl moiety.

For instance, studies on analogous compounds like 2-diazo-1-(4-hydroxyphenyl)ethanone have shown absorption maxima that are sensitive to environmental factors such as pH. scielo.org.mx In neutral conditions, this related compound shows an absorption maximum around 306 nm. scielo.org.mx This provides a general reference for the expected absorption region for the π → π* transition in similar diazoacetophenones. The presence of the cyclopentyl group attached to the α-carbon in this compound will influence the precise wavelength and molar absorptivity of these transitions.

A definitive characterization of this compound would require experimental determination of its UV-Vis spectrum to establish the exact positions and intensities of its characteristic absorption maxima.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 2-Diazo-1-(1-phenylcyclopentyl)ethanone will likely prioritize green chemistry principles to minimize environmental impact. Traditional methods for preparing diazo compounds often involve potentially hazardous reagents and harsh conditions. Future research is expected to focus on developing safer and more sustainable alternatives.

One promising avenue is the adoption of photochemical methods , which utilize visible light as a clean and renewable energy source. nih.govarxiv.org This approach can facilitate the generation of carbenes from diazo compounds without the need for transition metal catalysts, thus avoiding issues of metal contamination and toxicity. nih.govarxiv.org Another key area of development is the use of safer diazo transfer reagents . Research into reagents like polymer-supported benzenesulfonyl azide (B81097) has shown promise in improving process safety. beilstein-journals.org Furthermore, "sulfonyl-azide-free" protocols, which might involve in situ generation of the diazo transfer agent from less hazardous precursors, are gaining traction. beilstein-journals.orgresearchgate.net

The application of enzymatic and chemoenzymatic strategies also presents a compelling future direction. researchgate.net Biocatalysis can offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. beilstein-journals.orgresearchgate.net For instance, the use of alcohol dehydrogenases for the stereoselective reduction of related α-diazo-β-keto esters showcases the potential of biocatalysis in the synthesis of complex chiral diazo compounds. researchgate.net

A summary of potential sustainable synthetic strategies is presented in the table below.

Synthetic StrategyAdvantagesKey Research Focus
Photochemical Synthesis Use of renewable energy, catalyst-free options, mild reaction conditions. nih.govarxiv.orgDevelopment of efficient photo-induced protocols, exploring batch and flow conditions. arxiv.org
Safer Diazo Transfer Reagents Reduced explosion hazard, improved process safety. beilstein-journals.orgDesign of stable, solid-supported reagents, exploration of "sulfonyl-azide-free" methods. beilstein-journals.orgresearchgate.net
Biocatalysis High selectivity, mild conditions, reduced waste, use of renewable resources. beilstein-journals.orgresearchgate.netDiscovery and engineering of enzymes for the synthesis of diazo compounds with complex architectures. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Broadened Substrate Scope

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research will likely focus on catalysts that offer enhanced control over stereoselectivity and chemoselectivity, particularly given the compound's sterically demanding phenylcyclopentyl group.

Dirhodium(II) catalysts have proven effective in controlling the selectivity of metal carbene reactions. arxiv.orgnih.gov Future work could involve the design of novel chiral dirhodium carboxamidate and carboxylate ligands to achieve high enantioselectivity in reactions such as intramolecular C-H insertion and cyclopropanation. arxiv.orgnih.gov The development of heteroleptic dirhodium complexes may also offer unique reactivity and selectivity profiles.

Gold-catalyzed reactions of diazo compounds have emerged as a powerful tool in organic synthesis. nih.govnih.govazolifesciences.comnumberanalytics.com Gold catalysts can promote a diverse range of transformations, including X-H insertion, cyclopropanation, and cycloaddition reactions. numberanalytics.com The exploration of gold catalysts with tailored electronic and steric properties could enable novel transformations of this compound.

The use of cooperative catalytic systems , such as the combination of a transition metal catalyst with an organocatalyst or a photoredox catalyst, is another exciting frontier. rsc.org For example, a dual catalytic system of a dirhodium(II) complex and a chiral phosphoric acid could provide enhanced stereocontrol in N-H insertion reactions. youtube.com

The table below summarizes key features of promising catalytic systems.

Catalytic SystemKey FeaturesPotential Applications for this compound
Chiral Dirhodium(II) Catalysts High efficiency and selectivity in carbene transfer reactions. arxiv.orgnih.govAsymmetric cyclopropanation, C-H insertion, and ylide formation. nih.gov
Gold Catalysts Unique reactivity and functional group tolerance. nih.govnih.govazolifesciences.comnumberanalytics.comTandem reactions, synthesis of complex heterocyclic structures. nih.gov
Cooperative Catalysis Synergistic effects leading to enhanced reactivity and selectivity. rsc.orgEnantioselective N-H and O-H insertion reactions. youtube.commdpi.com
Biocatalysis (Engineered Hemoproteins) New-to-nature reactions, high selectivity.Enantioselective cyclopropanation and C-H insertion.

Application in Green Chemistry Principles and Continuous Flow Chemistry

The principles of green chemistry will be central to the future utilization of this compound. beilstein-journals.orgresearchgate.netnumberanalytics.com Key to this will be the implementation of continuous flow chemistry . nih.govnih.govnih.govazolifesciences.comrsc.orgacs.org Diazo compounds are known for their potential instability and explosive nature, which makes their handling on a large scale in traditional batch processes challenging. nih.govnih.govacs.org

Continuous flow reactors offer significant advantages in terms of safety and scalability. nih.govnih.govazolifesciences.com By generating and consuming the diazo compound in situ within a microreactor, the accumulation of hazardous intermediates is avoided. nih.govnih.govacs.org This technology also allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and selectivity. azolifesciences.com The integration of photochemical methods with flow chemistry is a particularly promising area, offering a green and efficient way to conduct carbene chemistry. arxiv.org

Beyond safety, flow chemistry aligns with other green chemistry principles, such as maximizing atom economy and reducing waste. beilstein-journals.org The development of telescoped reactions in flow, where multiple synthetic steps are performed sequentially without isolation of intermediates, can significantly improve process efficiency and reduce solvent usage. rsc.org

The table below highlights the benefits of applying green chemistry principles and flow technology.

Green Chemistry ApproachBenefitsResearch Focus
Continuous Flow Synthesis Enhanced safety, improved scalability, precise process control. nih.govnih.govazolifesciences.comDevelopment of robust flow protocols for the synthesis and in situ reaction of this compound. nih.gov
Atom Economy Maximization Reduced waste generation, more efficient use of resources. beilstein-journals.orgDesign of catalytic cycles that incorporate all atoms from the reactants into the final product. beilstein-journals.org
Use of Greener Solvents Reduced environmental impact and toxicity. beilstein-journals.orgExploration of reactions in water, supercritical CO2, or other benign solvent systems.

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. researchgate.netnih.govchemrxiv.orgrsc.orgucla.edu For a novel compound like this compound, predictive models could suggest the most likely products under various catalytic conditions, saving significant experimental time and resources. researchgate.netnih.gov

Mechanistic Insights: A combination of quantum mechanical calculations (like Density Functional Theory, DFT) and ML can provide deep insights into reaction mechanisms. nih.gov For instance, ML models have been used to predict the activation energy for the release of N2 from diazo compounds, a key step in carbene formation. nih.gov This understanding can be leveraged to design more efficient and selective reactions.

The synergy between computational modeling and experimental work is summarized below.

AI/ML ApplicationObjectiveExpected Impact
Reaction Prediction To forecast the products and yields of new reactions. researchgate.netnih.govchemrxiv.orgrsc.orgucla.eduAccelerated discovery of novel transformations and optimization of reaction conditions. beilstein-journals.orgnih.gov
Catalyst Design To design catalysts with enhanced selectivity and activity. arxiv.orgyoutube.comacs.orgcitrine.ioenergyconsortium.orgDevelopment of bespoke catalysts for challenging substrates like this compound.
Mechanistic Analysis To elucidate reaction pathways and transition states. nih.govRational design of experiments and improved control over reaction outcomes. nih.gov

Design and Synthesis of Advanced Materials via Diazo Chemistry

The reactive nature of the diazo group in this compound makes it a valuable precursor for the synthesis of advanced materials with unique properties. The bulky and rigid phenylcyclopentyl group could impart interesting characteristics to polymers and functional materials.

Polymer Synthesis: The carbene generated from this compound could be used as a monomer in polymerization reactions. The resulting polymers would feature a unique backbone with pendant phenylcyclopentyl groups, which could influence properties such as thermal stability, solubility, and morphology.

Surface Functionalization: Diazo compounds have been shown to be effective for the catalyst-free functionalization of surfaces, such as cellulose (B213188). nih.gov this compound could be used to impart hydrophobicity or other desired properties to various material surfaces through covalent attachment. nih.gov

Synthesis of Biologically Active Molecules: The carbene derived from this diazo compound could be used in the synthesis of complex molecules with potential biological activity. For example, C-H insertion reactions can be a powerful tool for the late-stage functionalization of natural products and drug candidates.

Potential applications in materials science are outlined in the table below.

Material ApplicationSynthetic ApproachPotential Properties and Uses
Novel Polymers Carbene-based polymerization.Materials with high thermal stability, specific optical properties, or tailored solubility.
Surface Modification Covalent grafting onto surfaces like cellulose or silica. nih.govCreation of hydrophobic, biocompatible, or functionalized surfaces for various applications. nih.gov
Complex Molecule Synthesis Catalytic carbene transfer reactions.Access to novel scaffolds for drug discovery and development.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H NMR is essential for confirming diazo group presence (singlet near δ 5.8–6.0 ppm) and aryl/cyclopentyl proton environments .
  • UV-Vis Spectroscopy : Absorbance peaks near 259 nm (ε ~13,600 M1 ^{-1}cm1 ^{-1}) indicate π→π* transitions in the diazo moiety .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing chair/boat conformations in cyclopentyl groups and hydrogen-bonding networks (C–H···O/N interactions <2.6 Å) .

How can researchers resolve contradictions in crystallographic data, such as twinning or disorder in cyclopentyl groups?

Advanced Research Question

  • Twinning Analysis : Use the R-factor ratio (RintR_{\text{int}}) and Hooft parameters to detect twinning. In cases of partial disorder (e.g., 1.89% boat conformation occupancy), refine anisotropic displacement parameters for heavy atoms and apply restraints to H-atom positions .
  • Refinement Strategies : Employ SHELXL’s DFIX and SIMU commands to constrain bond lengths/angles. For low-occupancy conformers, assign fixed UisoU_{\text{iso}} values matching the major conformation to stabilize refinement .

What photochemical reactivity patterns are observed in this compound, and how are they leveraged in synthesis?

Advanced Research Question
Upon UV irradiation, the diazo group undergoes Wolff rearrangement or C–H insertion. For example:

  • Intramolecular C–H Insertion : Catalyst-free thermolysis (40–80°C) generates cyclopropane or lactam derivatives via α-carbene intermediates. Solvent polarity (e.g., toluene vs. DCM) directs regioselectivity .
  • Cross-Coupling : Photoredox catalysis with Ru(bpy)32+_3^{2+} enables allylic C–H functionalization, forming quaternary carbon centers .

How do researchers optimize reaction conditions for intramolecular C–H insertion to minimize side products?

Advanced Research Question

  • Solvent Screening : Non-polar solvents (hexane) favor insertion over dimerization.
  • Additives : Lewis acids (e.g., Mg(OTf)2_2) stabilize transition states, improving enantioselectivity.
  • Kinetic Monitoring : In situ IR tracks diazo decay rates (t1/2t_{1/2} ≈ 2–4 hours at 60°C) .

What strategies address low solubility during purification of this compound?

Q. Methodological Focus

  • Recrystallization : Use mixed solvents (e.g., CH2 _2Cl2 _2/hexane) for slow evaporation, yielding needle-like crystals .
  • Chromatography : Employ gradient elution (PE:EtOAc 4:1 to 1:1) with silica gel. Rf_f values range from 0.37 to 0.45 under UV detection .

How are hydrogen-bonding interactions in crystal structures quantified and interpreted?

Q. Data Analysis Focus

  • Geometric Criteria : Measure donor-acceptor distances (<3.0 Å) and angles (>120°). For example, C2–H2···O interactions form C(8) chains along the a-axis .
  • Thermal Motion Analysis : Anisotropic displacement parameters (UeqU_{\text{eq}}) distinguish static vs. dynamic disorder in cyclopentyl rings .

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